Benzyl D-Glucuronate
CAS No.: 135970-30-8
Cat. No.: VC0021686
Molecular Formula: C₁₃H₁₆O₇
Molecular Weight: 284.26
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 135970-30-8 |
|---|---|
| Molecular Formula | C₁₃H₁₆O₇ |
| Molecular Weight | 284.26 |
| IUPAC Name | benzyl (3S,5S)-3,4,5,6-tetrahydroxyoxane-2-carboxylate |
| Standard InChI | InChI=1S/C13H16O7/c14-8-9(15)11(20-12(17)10(8)16)13(18)19-6-7-4-2-1-3-5-7/h1-5,8-12,14-17H,6H2/t8?,9-,10-,11?,12?/m0/s1 |
| SMILES | C1=CC=C(C=C1)COC(=O)C2C(C(C(C(O2)O)O)O)O |
Introduction
Chemical Properties and Structure
Benzyl D-glucuronate (CAS: 135970-30-8) has a molecular formula of C₁₃H₁₆O₇. It is characterized as a white to off-white solid that demonstrates solubility in both water and organic solvents, and exhibits specific optical activity due to its chiral nature . The compound's stability and reactivity are influenced by pH and temperature, making controlled handling conditions necessary for research and application purposes.
The chemical structure features a benzyl group attached to the glucuronic acid moiety through an ester bond. The InChI representation of Benzyl D-glucuronate is:
InChI=1/C13H16O7/c14-8-9(15)11(20-12(17)10(8)16)13(18)19-6-7-4-2-1-3-5-7/h1-5,8-12,14-17H,6H2/t8?,9-,10-,11?,12?/m0/s1
Alternative names for this compound include D-Glucuronic Acid Phenylmethyl Ester and Glucuronic Acid Benzyl Ester . Related derivatives include Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate, which has a molecular weight of 554.63 and a density of 1.263g/cm³ .
Physicochemical Properties
The physicochemical properties of Benzyl D-glucuronate make it suitable for various research applications. The presence of four hydroxyl groups in the glucuronic acid portion provides sites for protection or modification in synthetic applications. The benzyl group enhances the compound's lipophilicity while maintaining the functional characteristics of the glucuronate moiety.
Synthesis Methods
Several methods have been developed for synthesizing glucuronides, including Benzyl D-glucuronate. These methodologies vary in complexity, yield, and stereochemical control.
Pre-glucosylation Followed by Oxidation
This approach, often referred to as "pre-glucosidation-TEMPO oxidation," involves a multi-step process:
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Selective protection of the primary alcohol at the C-6 position in D-glucose
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Glycosylation with the desired acceptor
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Deprotection of the C-6 position
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Oxidation of the primary alcohol to a carboxylic acid using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)
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Esterification to form the benzyl ester
While this method can provide satisfactory yields, it requires tedious protection and deprotection steps. For example, Mirsa and colleagues utilized this approach to synthesize an α-glucuronide-containing pentasaccharide, a component of biofilms produced by Klebsiella pneumoniae . The synthesis involved selective protection and deprotection of the primary alcohol at the C-6 position in the D-glucose moiety followed by oxidation with TEMPO .
Direct Glucuronidation
Methods have been developed for both α- and β-glucuronidation:
β-Glucuronidation
For β-glucuronidation, the preparation of 2-O-acetyl-6,3-lactone of D-glucuronic acid is commonly employed . This strategy leverages neighboring group participation of the 2-O-acetyl group to ensure β-selectivity in the glycosylation reaction.
α-Glucuronidation
For α-glucuronidation, a facile method using methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate as the glycosyl donor has been reported. In this approach, the donor is activated with a Lewis acid, such as BF₃·Et₂O or Tf₂NH, in dichloromethane at room temperature. For example, when (−)-menthol was treated with methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate in the presence of Tf₂NH, (−)-menthyl 1,2,3,4-tetra-O-acetyl-α-D-glucuronide methyl ester was obtained in 50% yield .
Use of Trichloroacetamidate Donors
This method provides high yields and stereoselectivity. Replacing methyl groups of sugar acetates with larger groups like isobutyrate increases steric hindrance, reducing the rate of transacylation while maintaining the rate of glycosylation .
For instance, the reaction of an imidate with dry morphine in dichloromethane in the presence of BF₃/Et₂O catalyst yielded morphine 3,6-β-D-glucuronide derivative with exclusive β-stereochemistry at C-1 of both glucuronates in 60% yield .
Applications and Research
Benzyl D-glucuronate serves as a valuable tool in various research fields, demonstrating its versatility and importance in scientific applications.
Disaccharide Synthesis for Heparan Sulfate Assembly
Benzyl D-glucuronate is utilized in the synthesis of disaccharide building blocks for heparan sulfate (HS) oligosaccharide assembly. HS is a type of glycosaminoglycan found on cell surfaces and in the extracellular matrix, playing crucial roles in numerous biological processes including cell signaling, growth, and adhesion .
Recent research has reported a scalable chemical synthesis of disaccharide building blocks for HS oligosaccharide assembly, exploring the use of d-glucuronate-based acceptors for dehydrative glycosylation with d-glucosamine partners . This approach enables diastereoselective synthesis of appropriately protected HS disaccharide building blocks (d-GlcN-α-1,4-d-GlcA) on a multigram scale .
The researchers discovered that protecting the d-glucuronate acceptor at the anomeric position with a para-methoxyphenyl unit significantly improved glycosylation yield . The required α-glycosidic disaccharide linkage was installed using a combination of a 6-OTBDPS and C2-azido protected d-GlcN donor. The TBDPS group increased donor reactivity and prevented the formation of 1,6-anhydro sugars, which occurred when 6-OBn was used .
Cosmetics Production via Bioconversions
The OPTIBIOCAT project aims to replace chemical processes currently used for cosmetics production with cost-effective, energy-efficient, and eco-friendly bioconversions . These bioconversions utilize transesterification reactions catalyzed by feruloyl esterases (FAEs) and glucuronoyl esterases (GEs) for producing molecules with antioxidant activity .
Benzyl D-glucuronate is one of the six main targeted biologically active compounds in this project, along with prenyl ferulate, prenyl caffeate, glyceryl ferulate, arabinose ferulate, and prenyl D-glucuronate . The research involves optimizing reaction conditions, including water content, donor concentration, acceptor concentration, enzyme concentration, pH, temperature, reaction time, and organic solvents offering higher donor solubility .
Lignin-Carbohydrate Complex (LCC) Models
Benzyl D-glucuronate is employed in synthesizing LCC models to study the enzymatic hydrolysis of lignin-carbohydrate benzyl ester bonds . This research is significant for sustainable production of materials and chemicals from lignocellulosic biomass.
The enzymatic hydrolysis of the LC benzyl ester bond was successfully demonstrated using the glucuronoyl esterase StGE2 from Sporotrichum thermophile, which displayed a preference for erythro forms of the LCC model . This research contributes to developing methods for separating individual lignocellulosic biopolymers, a key step in sustainable biomass utilization.
Glucuronoyl Esterase Screening and Characterization
Benzyl D-glucuronate serves as a substrate in assays for screening and characterizing glucuronoyl esterases (GEs) , enzymes that can hydrolyze ester bonds between lignin and carbohydrates. These assays are essential for identifying and understanding the properties of GEs, which have potential applications in lignocellulose processing and biorefinery operations.
| Brand | Product Reference | Purity | Price Range (€) | Estimated Delivery | Package Sizes |
|---|---|---|---|---|---|
| - | 7W-GC9536 | - | To inquire | Tue 22 Apr 25 | Undefined size |
| - | TR-B279800 | - | 588.00 - 2,122.00 | Fri 02 May 25 | 100mg, 250mg, 500mg |
| - | 3D-MB07246 | Min. 95% | 184.00 - 3,190.00 | Fri 02 May 25 | Various |
| Quantity | Price (€) |
|---|---|
| 100mg | 588.00 |
| 250mg | 1,356.00 |
| 500mg | 2,122.00 |
Future Perspectives and Challenges
Research on Benzyl D-glucuronate continues to evolve, with several promising directions and challenges:
Improved Synthesis Methods
Future research may focus on developing more efficient and cost-effective methods for synthesizing Benzyl D-glucuronate. This could include:
Current synthetic methods, while effective, often require multiple steps and yield optimization. For example, glycosylation yield improved from 41% to 60% when using two equivalents of d-glucuronate glycal acceptor instead of one equivalent , indicating that reaction conditions significantly impact synthesis efficiency.
Applications in Drug Delivery
The potential of Benzyl D-glucuronate in drug delivery systems represents an intriguing area of interest, leveraging its solubility properties and ability to participate in conjugation reactions. Research may explore:
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Using Benzyl D-glucuronate as a prodrug strategy to improve drug solubility and bioavailability
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Developing glucuronide-based drug carriers for targeted delivery
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Studying the role of Benzyl D-glucuronate in modulating drug release rates
Understanding Drug Metabolism
Further investigation into the role of glucuronidation in drug metabolism, using Benzyl D-glucuronate as a model compound, could yield valuable insights for pharmaceutical development. This may include:
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Studying the substrate specificity of various UDP-glucuronosyltransferase isoforms
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Investigating the impact of glucuronidation on drug pharmacokinetics and pharmacodynamics
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Developing strategies to modulate glucuronidation for optimizing drug therapy
Sustainable Chemistry
Advancing the use of Benzyl D-glucuronate in eco-friendly bioconversions for the production of cosmetics and other products aligns with the growing emphasis on sustainability. Research in this area may focus on:
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Optimizing enzymatic reactions for industrial-scale production
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Exploring the use of renewable feedstocks for Benzyl D-glucuronate synthesis
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Developing closed-loop processes that minimize waste and maximize resource efficiency
Lignin Valorization
Continuing research on the use of Benzyl D-glucuronate in models of lignin-carbohydrate complexes could contribute to the sustainable use of lignocellulosic biomass. This may include:
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Developing more effective enzymes for breaking lignin-carbohydrate bonds
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Creating more representative models of natural lignin-carbohydrate complexes
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Integrating lignin valorization strategies into biorefinery concepts
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